molecular formula C8H8Cl2N2 B6332696 N-(2,3-Dichlorophenyl)acetimidamide CAS No. 35372-39-5

N-(2,3-Dichlorophenyl)acetimidamide

Cat. No. B6332696
CAS RN: 35372-39-5
M. Wt: 203.07 g/mol
InChI Key: YZVNHDOZTGCCEE-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)acetimidamide is a chemical compound with the molecular formula C8H8Cl2N2 . It is also known by other synonyms such as Ethanimidamide, N-(2,3-dichlorophenyl)- .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using Density Functional Theory (DFT) calculations . These calculations help in obtaining optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, nonlinear optical (NLO), and thermodynamic properties .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.07 . Other physical and chemical properties such as melting point, boiling point, and density are available from various chemical databases .

Scientific Research Applications

Quantum Chemical Calculations and Molecular Properties

"N-(2,3-Dichlorophenyl)acetimidamide" has been studied for its molecular structural parameters, thermodynamic properties, and vibrational frequencies using density functional theory (DFT). These studies provide insights into the molecular electrostatic potential, predicting sites and relative reactivities towards electrophilic and nucleophilic attacks. This research is crucial for understanding the interaction and charge delocalization in the molecule, potentially aiding in the development of new applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Catalysis in Organic Synthesis

This compound has been utilized as a directing group for directed C-H-allylation reactions in organic synthesis. Its efficiency even at lower temperatures highlights its potential in fine chemical synthesis, offering a pathway to selectively synthesize mono- or diallylated products without undesired side reactions (Debbarma, Bera, & Maji, 2016).

Antimicrobial Activity

Derivatives of "this compound" have been synthesized and screened for their antimicrobial activity. This research is vital in the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Mistry, Desai, & Intwala, 2009).

Molecular Structure Analysis

Studies on the conformation of the N—H bond in related compounds provide insights into the molecular structure, which is critical for understanding the physical and chemical properties of these molecules. Such information is essential for the development of new materials and drugs (Gowda, Foro, & Fuess, 2008).

Biochemical Applications

Research into the derivatives of this compound for inhibitory effects on enzymes like acetylcholinesterase indicates potential applications in treating diseases like Alzheimer's. Such studies are crucial for drug discovery and understanding the biochemical pathways involved in various diseases (Gholivand et al., 2021).

Occupational Exposure Monitoring

N-acetyl derivatives of dichlorophenyl compounds have been developed as biomarkers for monitoring occupational exposure to certain chemicals, highlighting its application in occupational health and safety (Zenser, Lang, & Knecht, 1997).

properties

IUPAC Name

N'-(2,3-dichlorophenyl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c1-5(11)12-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVNHDOZTGCCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=C(C(=CC=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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